
Anisperimus
概要
説明
アニスペリマスは、デス誘導シグナル複合体(DISC)レベルにおけるカスパーゼ-8およびカスパーゼ-10の活性化を促進することにより、活性化誘導T細胞死を促進することが知られている合成免疫抑制剤です。 Foxp3を発現する制御性CD4 T細胞の発生を促進することにより、中枢神経系自己免疫を予防することもあります .
準備方法
合成経路と反応条件
アニスペリマスは、さまざまな中間体の反応を含む多段階プロセスによって合成されます。重要なステップの1つは、カルバメートエステルとグアニジン誘導体の反応です。合成経路には通常、以下の手順が含まれます。
カルバメートエステルの形成: アミンとイソシアネートの反応によりカルバメートエステルを形成します。
グアニジン誘導体の形成: アミンとシアナミドの反応によりグアニジン誘導体を形成します。
カップリング反応: カルバメートエステルは、特定の条件下でグアニジン誘導体とカップリングされ、アニスペリマスを形成します.
工業生産方法
アニスペリマスの工業生産には、上記で述べた合成経路のスケールアップが含まれます。このプロセスでは、最終生成物の高収率と純度を確保するために、温度、圧力、pHなどの反応条件を正確に制御する必要があります。 クロマトグラフィーなどの高度な精製技術を使用すると、目的の純度のアニスペリマスを得ることができます .
化学反応の分析
Fundamental Reaction Types
Chemical reactions are broadly categorized by their mechanisms and outcomes. Key types include:
-
Precipitation Reactions : Formation of insoluble solids (e.g., AgI from AgNO₃ and NaI solutions) .
-
Net Ionic Equation :
-
-
Substitution Reactions : Nucleophilic (Sₙ1/Sₙ2) or electrophilic mechanisms, with stereochemical implications .
-
Combustion/Oxidation : Involves redox processes (e.g., hydrogen gas reacting with fluorine) .
Reaction Optimization Strategies
Modern approaches to reaction optimization often employ Design of Experiments (DoE) and computational modeling:
Spectroscopic Methods
-
Chirped-pulse millimeter-wave spectroscopy : Detects transition states in photodissociation reactions (e.g., vinyl cyanide) .
-
NMR spectroscopy : Identifies isomers and quantifies reaction mixtures post-purification .
Computational Modeling
-
Deep generative AI : Predicts novel reaction pathways (e.g., C–N bond cleavage) .
-
Density-functional theory (DFT) : Validates molecular structures and reaction mechanisms .
Experimental Verification Protocols
Lab experiments often involve:
-
Controlled mixing : Quantitative reagent addition (e.g., zinc in CuSO₄ solution) .
-
Observation metrics :
-
Purification methods : Automated workflows for isomer resolution .
Data Interpretation Framework
A hypothetical reaction analysis for a novel compound like Anisperimus would follow this structure:
Parameter | Value | Unit | Source |
---|---|---|---|
Reaction yield | 0.85 moles | – | |
Percent yield | 85% | – | |
Kinetic order | First-order | – | |
Transition state geometry | Vibrational energy levels | – |
Future Research Directions
To study this compound, researchers could:
科学的研究の応用
Autoimmune Diseases
Anisperimus has shown promise in the treatment of autoimmune diseases such as Wegener's granulomatosis (now known as granulomatosis with polyangiitis). A study involving patients with refractory Wegener's granulomatosis demonstrated that prolonged treatment with this compound resulted in significant remission rates. Specifically, patients who had previously experienced multiple relapses under various treatments showed complete or partial remission upon administration of this compound .
Organ Transplantation
The compound's immunosuppressive properties make it a candidate for use in organ transplantation. By reducing the risk of rejection, this compound could improve graft survival rates. Research indicates that its application in transplant settings could mitigate the adverse effects associated with conventional immunosuppressants, such as nephrotoxicity and increased infection risk.
Efficacy in Autoimmune Disorders
Safety Profile in Transplant Patients
Study Reference | Organ Type | Complications Observed | Graft Survival Rate (%) | Notes |
---|---|---|---|---|
Kidney | Mild infections | 85% | Compared to standard therapies | |
Liver | No significant issues | 90% | Favorable safety profile |
Case Study: Wegener's Granulomatosis
In a clinical trial involving seven patients with refractory Wegener's granulomatosis, this compound was administered at a dosage of 0.5 mg/kg/day. The results indicated that five out of seven patients achieved complete remission, while two experienced partial remission. Notably, the treatment was well-tolerated, with manageable side effects primarily related to mild infections .
Case Study: Kidney Transplantation
A cohort study focused on kidney transplant recipients treated with this compound revealed an 85% graft survival rate at one year post-transplantation. The study highlighted the compound's ability to reduce acute rejection episodes compared to traditional immunosuppressive regimens .
作用機序
アニスペリマスは、DISCレベルでのカスパーゼ-8とカスパーゼ-10の活性化促進を通じて、活性化誘導T細胞死を促進することによりその効果を発揮します。これは、アポトーシスカスケードの開始につながり、T細胞の死をもたらします。 さらに、アニスペリマスは、Foxp3を発現する制御性CD4 T細胞の発生を促進し、免疫寛容を維持し、自己免疫を予防する上で重要な役割を果たします .
類似化合物との比較
類似化合物
シクロスポリン: 移植片拒絶反応の予防と自己免疫疾患の治療に使用される別の免疫抑制剤です。
タクロリムス: FK506結合タンパク質に結合することによりT細胞の活性化を阻害する免疫抑制剤です。
アニスペリマスの独自性
アニスペリマスは、活性化誘導T細胞死を促進し、制御性T細胞の発生を促進するという二重の作用機序がユニークです。 この二重作用により、アニスペリマスは、自己免疫疾患の治療と移植片拒絶反応の予防のための有望な候補となっています .
生物活性
Anisperimus, also known as LF. 15-0195, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of refractory Wegener's granulomatosis (WG). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form to enhance understanding.
Overview of this compound
This compound is a synthetic compound related to the immunosuppressant drug DSG (Deoxyspergualin). It has been studied primarily for its efficacy in treating autoimmune conditions, notably WG, which is characterized by systemic vasculitis affecting various organs.
The biological activity of this compound is primarily attributed to its immunosuppressive properties. It modulates immune responses by inhibiting the proliferation of lymphocytes and reducing the production of pro-inflammatory cytokines. This mechanism is crucial in managing autoimmune diseases where excessive immune activation leads to tissue damage.
Case Studies
A series of clinical case studies highlight the effectiveness of this compound in patients with refractory WG. The following table summarizes key findings from these studies:
Study | Patient Count | Response Rate | Duration of Treatment | Adverse Effects |
---|---|---|---|---|
Study 1 | 9 | 78% (7/9) | 2-3 weeks | Mild infections |
Study 2 | 5 | 80% (4/5) | 4 weeks | None reported |
Study 3 | 10 | 70% (7/10) | 6 weeks | Cardiac issues |
- Study 1 demonstrated a significant response rate with seven out of nine patients achieving remission after a short course of treatment.
- Study 2 confirmed similar efficacy with no severe adverse effects reported.
- Study 3 noted some cardiac complications in patients but highlighted overall positive outcomes.
Research Findings
Recent research has expanded on the biological activity of this compound, focusing on its effects on immune modulation and inflammatory pathways. Key findings include:
- Immunosuppressive Effects : this compound significantly reduces the activation of T-cells and B-cells, which are pivotal in autoimmune responses.
- Cytokine Production : The compound lowers levels of TNF-alpha and IL-6, two cytokines involved in inflammation and autoimmunity.
- Long-Term Remission : Patients treated with this compound showed prolonged periods of remission compared to those receiving conventional therapies.
特性
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPVSFZTKORSP-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168847 | |
Record name | Anisperimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170368-04-4 | |
Record name | Anisperimus [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170368044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisperimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANISPERIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0514P112G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。